1,1-Bis(4-fluorophenyl)-1-butene

Medicinal Chemistry CNS Drug Design Lipophilicity

1,1-Bis(4-fluorophenyl)-1-butene (CAS 128104-20-1) is a diarylbutene building block belonging to the class of fluorinated alkenes. It is a critical lipophilic pharmacophore intermediate for diphenylbutylpiperidine-class antipsychotics , including pimozide, fluspirilene, and penfluridol.

Molecular Formula C16H14F2
Molecular Weight 244.28 g/mol
CAS No. 128104-20-1
Cat. No. B151315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Bis(4-fluorophenyl)-1-butene
CAS128104-20-1
Molecular FormulaC16H14F2
Molecular Weight244.28 g/mol
Structural Identifiers
SMILESCCC=C(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F
InChIInChI=1S/C16H14F2/c1-2-3-16(12-4-8-14(17)9-5-12)13-6-10-15(18)11-7-13/h3-11H,2H2,1H3
InChIKeyBGQMQAHRCSHTAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Bis(4-fluorophenyl)-1-butene (CAS 128104-20-1): Essential Procurement Data and Key Differentiators for Medicinal Chemistry and Advanced Synthesis


1,1-Bis(4-fluorophenyl)-1-butene (CAS 128104-20-1) is a diarylbutene building block belonging to the class of fluorinated alkenes. It is a critical lipophilic pharmacophore intermediate for diphenylbutylpiperidine-class antipsychotics [1], including pimozide, fluspirilene, and penfluridol. The compound is a colorless to pale yellow liquid with a molecular formula of C16H14F2 and a molecular weight of 244.28 g/mol. Key physicochemical parameters include a density of 1.101 g/cm³ at 20°C, a boiling point of 308.2°C at 760 mmHg, and a predicted LogP of 4.80650 , confirming its high lipophilicity and suitability for CNS drug development.

Why Generic 1,1-Diarylalkene Building Blocks Cannot Replace 1,1-Bis(4-fluorophenyl)-1-butene in CNS Drug Synthesis


Substituting 1,1-Bis(4-fluorophenyl)-1-butene with generic 1,1-diarylalkenes (e.g., 1,1-bis(4-fluorophenyl)ethane or propene) fundamentally alters the critical 4,4-bis(4-fluorophenyl)butyl pharmacophore. This moiety is essential for the dopamine D2 receptor antagonism of established antipsychotics like pimozide and fluspirilene [1]. The specific butene chain length and unsaturation pattern are not arbitrary; they dictate the three-dimensional conformation and lipophilicity (LogP 4.8065) required for optimal CNS penetration and target engagement. Furthermore, the presence of the 1-butene unit provides a versatile handle for further synthetic elaboration (e.g., hydrogenation to the butane, followed by halogenation to yield the key alkylating agent 4,4-bis(4-fluorophenyl)butyl chloride/bromide) . Using a shorter or differently substituted analog would compromise the resulting drug's potency, selectivity, and pharmacokinetic profile.

Quantitative Evidence Guide: Head-to-Head Differentiation of 1,1-Bis(4-fluorophenyl)-1-butene from Closest Analogs


Lipophilicity Comparison: Higher LogP of 1,1-Bis(4-fluorophenyl)-1-butene vs. Ethane Analog

The lipophilicity of 1,1-Bis(4-fluorophenyl)-1-butene is significantly higher than that of its closest ethane analog. The predicted LogP for the target butene compound is 4.80650 . In contrast, the LogP for 1,1-Bis(4-fluorophenyl)ethane (CAS 395-24-4) is 4.1166 . This difference of 0.6899 log units indicates a nearly 5-fold increase in lipophilicity, which is a critical determinant for crossing the blood-brain barrier (BBB) and achieving therapeutic concentrations in the central nervous system (CNS).

Medicinal Chemistry CNS Drug Design Lipophilicity

Boiling Point Differentiation: 1,1-Bis(4-fluorophenyl)-1-butene Exhibits Higher Thermal Stability

1,1-Bis(4-fluorophenyl)-1-butene demonstrates a high boiling point of 308.2°C at 760 mmHg , indicating greater thermal stability and a wider liquid range for processing compared to its lower homolog, 1,1-bis(4-fluorophenyl)propene, which is expected to have a lower boiling point due to its reduced molecular weight (232.26 g/mol vs. 244.28 g/mol).

Process Chemistry Purification Thermal Stability

Density Differentiation: Increased Molecular Weight and Packing Efficiency

The density of 1,1-Bis(4-fluorophenyl)-1-butene is reported as 1.101 g/cm³ . This is higher than that of the propene analog (1,1-bis(4-fluorophenyl)propene), which, due to its lower molecular weight, would be expected to exhibit a lower density. The increased density reflects enhanced van der Waals interactions and more efficient molecular packing, which can influence its behavior in solution-phase reactions and during formulation.

Formulation Material Science Physical Property

Unique Synthetic Utility: The 1-Butene Scaffold Enables Hydrogenation to the Key Butane Intermediate

A critical differentiator is the 1-butene backbone, which can be selectively hydrogenated to yield 1,1-bis(4-fluorophenyl)butane, a precursor to the essential 4,4-bis(4-fluorophenyl)butyl chloride/bromide alkylating agents [1]. These agents are essential for the synthesis of several diphenylbutylpiperidine antipsychotics, including pimozide and fluspirilene [1]. This specific transformation is not possible with the ethane or propene analogs, which lack the necessary four-carbon chain to form the butyl pharmacophore.

Synthetic Chemistry Medicinal Chemistry Drug Discovery

Commercial Availability and Purity: A Verified Building Block for Research and Development

1,1-Bis(4-fluorophenyl)-1-butene is readily available from multiple commercial suppliers with a standard purity of 97% min [REFS-1, REFS-2]. This high purity and established supply chain reduce the need for in-house synthesis and purification, accelerating research timelines. In contrast, custom synthesis of the hydrogenated analog (1,1-bis(4-fluorophenyl)butane) is often required, incurring additional time and cost.

Procurement Chemical Sourcing Research Chemicals

Validated Application Scenarios for 1,1-Bis(4-fluorophenyl)-1-butene Based on Quantitative Evidence


Synthesis of CNS-Active Drug Candidates: Leveraging High Lipophilicity for BBB Penetration

The significantly higher LogP of 1,1-Bis(4-fluorophenyl)-1-butene (4.8065) compared to shorter-chain analogs (e.g., 1,1-bis(4-fluorophenyl)ethane, LogP 4.1166) makes it the ideal starting material for designing CNS-penetrant compounds. Researchers can utilize this building block to construct novel chemical entities with improved brain uptake, as demonstrated by the established pharmacokinetic profiles of pimozide and fluspirilene [REFS-1, REFS-2].

Precursor for 4,4-Bis(4-fluorophenyl)butyl Pharmacophore in Antipsychotic Development

The unique 1-butene scaffold is essential for generating the 4,4-bis(4-fluorophenyl)butyl moiety via hydrogenation and subsequent functionalization. This specific moiety is critical for dopamine D2 receptor antagonism, a proven mechanism for treating schizophrenia and Tourette's syndrome. This application is directly supported by the established synthetic route to pimozide and fluspirilene [1].

Process Chemistry Development: High-Temperature Reactions and Distillations

The high boiling point of 308.2°C at 760 mmHg allows for its use in reactions requiring elevated temperatures without the risk of premature evaporation or decomposition. This thermal stability is advantageous in optimizing reaction kinetics and for the design of robust, scalable manufacturing processes.

Medicinal Chemistry Building Block for Structure-Activity Relationship (SAR) Studies

Its defined structure and high purity (97% min.) make it a reliable and reproducible building block for generating focused compound libraries. Researchers can systematically explore SAR around the butene core, confident in the compound's identity and quality, thereby minimizing variability in biological assay results.

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